molecular formula C12H24N2O3 B8063912 (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine

Cat. No.: B8063912
M. Wt: 244.33 g/mol
InChI Key: OLQYUDUDNCDQPU-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is a chiral piperazine derivative with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available piperazine.

    Protection of Piperazine: The nitrogen atoms of piperazine are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Alkylation: The protected piperazine is then subjected to alkylation with (S)-1-chloro-2-propanol under basic conditions to introduce the hydroxypropyl group.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The ketone formed from oxidation can be reduced back to the hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride).

Major Products

    Oxidation: (S)-1-Boc-4-(1-Oxo-2-propyl)piperazine.

    Reduction: (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine (regeneration).

    Substitution: (S)-1-Boc-4-(1-Alkoxy-2-propyl)piperazine or (S)-1-Boc-4-(1-Acyloxy-2-propyl)piperazine.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Chiral Building Block: Its chiral nature makes it valuable in asymmetric synthesis.

Biology

    Biological Activity: Investigated for potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Pharmaceutical Development: Used in the synthesis of drug candidates, particularly those targeting neurological and psychiatric disorders.

Industry

    Chemical Manufacturing: Employed in the production of fine chemicals and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a ligand for various biological targets, influencing pathways such as neurotransmitter release or enzyme inhibition. The hydroxypropyl group can interact with active sites of enzymes or receptors, while the Boc group provides steric protection during synthesis.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Boc-4-(1-Hydroxy-2-propyl)piperazine: The enantiomer of the compound, differing in the spatial arrangement of the hydroxypropyl group.

    1-Boc-4-(2-Hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.

    1-Boc-4-(1-Hydroxy-2-methylpropyl)piperazine: Contains a methyl group on the propyl chain, altering its steric and electronic properties.

Uniqueness

(S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine is unique due to its specific chiral configuration, which can result in different biological activities and reactivity compared to its enantiomer and other similar compounds. Its structure allows for selective interactions in asymmetric synthesis and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-[(2S)-1-hydroxypropan-2-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-10(9-15)13-5-7-14(8-6-13)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQYUDUDNCDQPU-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.